molecular formula C15H9Cl3N2O5 B11022245 Methyl 3-nitro-5-[(2,4,5-trichlorophenyl)carbamoyl]benzoate

Methyl 3-nitro-5-[(2,4,5-trichlorophenyl)carbamoyl]benzoate

Cat. No.: B11022245
M. Wt: 403.6 g/mol
InChI Key: MENRYLSMHPSDMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 3-NITRO-5-[(2,4,5-TRICHLOROANILINO)CARBONYL]BENZOATE is an organic compound that belongs to the class of nitrobenzoates. This compound is characterized by the presence of a nitro group, a methyl ester group, and a trichloroaniline moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-NITRO-5-[(2,4,5-TRICHLOROANILINO)CARBONYL]BENZOATE typically involves a multi-step process. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by the acylation with 2,4,5-trichloroaniline. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-NITRO-5-[(2,4,5-TRICHLOROANILINO)CARBONYL]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Products may include nitrobenzoic acids.

    Reduction: Products include amine derivatives.

    Substitution: Products vary depending on the nucleophile used, such as hydroxylated or aminated derivatives.

Scientific Research Applications

METHYL 3-NITRO-5-[(2,4,5-TRICHLOROANILINO)CARBONYL]BENZOATE is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3-NITRO-5-[(2,4,5-TRICHLOROANILINO)CARBONYL]BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, influencing cellular pathways. The trichloroaniline moiety may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-[(4-CHLOROANILINO)CARBONYL]-5-NITROBENZOATE
  • METHYL 2-NITRO-3,4,5-TRIMETHOXYBENZOATE

Uniqueness

METHYL 3-NITRO-5-[(2,4,5-TRICHLOROANILINO)CARBONYL]BENZOATE is unique due to the presence of the trichloroaniline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H9Cl3N2O5

Molecular Weight

403.6 g/mol

IUPAC Name

methyl 3-nitro-5-[(2,4,5-trichlorophenyl)carbamoyl]benzoate

InChI

InChI=1S/C15H9Cl3N2O5/c1-25-15(22)8-2-7(3-9(4-8)20(23)24)14(21)19-13-6-11(17)10(16)5-12(13)18/h2-6H,1H3,(H,19,21)

InChI Key

MENRYLSMHPSDMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.